molecular formula C8H4Br2N2 B599148 2,8-Dibromo-1,5-naphthyridine CAS No. 1363380-58-8

2,8-Dibromo-1,5-naphthyridine

Cat. No. B599148
M. Wt: 287.942
InChI Key: RUWUMKJDTSDWMT-UHFFFAOYSA-N
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Description

2,8-Dibromo-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular formula of 2,8-Dibromo-1,5-naphthyridine is C8H4Br2N2 . It is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry . Many of them exhibit a great variety of biological activities .
  • Synthetic Organic Chemistry

    • Fused 1,5-naphthyridines have versatile applications in the fields of synthetic organic chemistry .
  • Cross-Coupling Reactions

    • 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of palladium acetate catalyst .
  • Metal Complexes

    • A four-electron-reduced ruthenium(II) NADH-type complex has been successfully synthesized by using the ligand 2,2′-(4-(t-butyl)pyridine-2,6-diyl)bis(5,10-dihydrobenzo[b][1,5]naphthyridine) .
  • Alkylation Reactions

    • Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
  • Organic Light-Emitting Diodes (OLEDs)

    • 4,8-substituted 1,5-naphthyridines with a simple architecture might be promising blue-emitting (or blue-green-emitting) materials, electron-transport materials and hole-injecting/hole-transport materials for applications for developing high-efficiency OLEDs .

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dibromo-1,8-naphthyridine, suggests that it may cause harm if ingested, inhaled, or if it comes into contact with skin . It’s reasonable to assume that 2,8-Dibromo-1,5-naphthyridine may have similar hazards, but specific information is not available.

Future Directions

1,5-Naphthyridine derivatives, including 2,8-Dibromo-1,5-naphthyridine, have significant importance in medicinal chemistry . Future research may focus on exploring their biological activities and potential applications in medicine.

properties

IUPAC Name

2,8-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUMKJDTSDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308272
Record name 2,8-Dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dibromo-1,5-naphthyridine

CAS RN

1363380-58-8
Record name 2,8-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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